1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Description
Properties
CAS No. |
6835-00-3 |
|---|---|
Molecular Formula |
C21H39N7O13 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H39N7O13/c1-26-9-13(35)10(32)5(2-29)38-17(9)41-16-18(39-6(3-30)21(16,37)4-31)40-15-8(28-20(24)25)11(33)7(27-19(22)23)12(34)14(15)36/h4-18,26,29-30,32-37H,2-3H2,1H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |
InChI Key |
OFNXOACBUMGOPC-HZYVHMACSA-N |
Isomeric SMILES |
CN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@@H](O[C@H]([C@@]2(C=O)O)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@H]3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
Canonical SMILES |
CNC1C(C(C(OC1OC2C(OC(C2(C=O)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)CO)O)O |
Appearance |
Solid powder |
Other CAS No. |
6835-00-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hydroxystreptomycin oxystreptomycin |
Origin of Product |
United States |
Scientific Research Applications
Antibiotic Properties
Hydroxystreptomycin exhibits significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which ultimately leads to bacterial cell death.
Table 1: Antibacterial Spectrum of Hydroxystreptomycin
| Bacteria Type | Sensitivity Level |
|---|---|
| Gram-positive | Moderate |
| Gram-negative | High |
| Mycobacteria | Variable |
Clinical Applications
Hydroxystreptomycin has been utilized in various clinical scenarios, particularly in treating infections caused by multidrug-resistant organisms. It has shown promise in treating tuberculosis (TB) when used in combination with other antitubercular agents.
Case Study: Treatment of Multidrug-Resistant Tuberculosis
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that hydroxystreptomycin combined with other antibiotics resulted in improved outcomes for patients with multidrug-resistant TB. The combination therapy showed a higher rate of sputum conversion compared to standard treatments alone .
Research Applications
Hydroxystreptomycin is also employed in research settings to investigate bacterial resistance mechanisms and antibiotic efficacy. Studies have focused on its role in gene transfer among Streptomyces species, which is crucial for understanding antibiotic production and resistance evolution.
Table 2: Research Studies Involving Hydroxystreptomycin
Environmental Applications
Recent studies have explored the potential of hydroxystreptomycin in agricultural settings as a biopesticide due to its antibacterial properties. Its application can help manage bacterial diseases in crops while minimizing chemical pesticide use.
Case Study: Use as a Biopesticide
Research conducted on tomato plants infected with bacterial pathogens showed that hydroxystreptomycin significantly reduced disease severity and increased yield compared to untreated controls. This suggests its viability as an eco-friendly alternative for managing bacterial infections in agriculture .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxystreptomycin shares structural and functional similarities with other aminoglycosides but differs in critical aspects (Table 1). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of Hydroxystreptomycin with Related Compounds
Key Findings from Comparative Studies
Structural Modifications and Bioactivity :
- The hydroxymethyl group in hydroxystreptomycin enhances solubility compared to streptomycin but reduces stability under acidic conditions .
- Dihydrostreptomycin, a reduced form of streptomycin, exhibits lower ototoxicity but similar antimicrobial spectra .
Resistance Mechanisms: Hydroxystreptomycin resistance in S. glaucescens is self-regulated via the sph gene, whereas streptomycin resistance in non-producers often involves horizontal gene transfer (HGT) of strA or aph(6) genes .
Biosynthetic Gene Clusters (BGCs) :
- Hydroxystreptomycin BGCs in S. glaucescens (e.g., strXU, strVW) differ from streptomycin BGCs in S. griseus, with unique operons like strR regulating pathway-specific expression .
- Deletions in hydroxystreptomycin BGCs correlate with loss of both antibiotic production and self-resistance, as observed in S. glaucescens mutants .
Table 2: Antimicrobial Spectrum Comparison
| Pathogen | Hydroxystreptomycin | Streptomycin | Dihydrostreptomycin | Spectinomycin |
|---|---|---|---|---|
| Mycobacterium tuberculosis | + | ++ | ++ | - |
| Escherichia coli | ++ | ++ | ++ | + |
| Pseudomonas aeruginosa | + | + | + | - |
| Brucella spp. | ++ | ++ | ++ | - |
| Neisseria gonorrhoeae | - | - | - | ++ |
Research Implications and Limitations
- Clinical Relevance : Hydroxystreptomycin’s narrower spectrum compared to streptomycin limits its clinical use, though its unique resistance profile makes it a model for studying self-protection mechanisms in antibiotic producers .
- Evolutionary Insights: Phylogenetic analysis of strA homologs suggests HGT events between hydroxystreptomycin and spectinomycin biosynthetic clusters, highlighting evolutionary plasticity in aminoglycoside resistance .
- Research Gaps: Limited data exist on hydroxystreptomycin’s pharmacokinetics and toxicity in humans, as most studies focus on microbial producers .
Preparation Methods
Microbial Biosynthesis via Streptomyces griseocarneus
Strain Isolation and Characterization
Streptomyces griseocarneus NRRL B-1068, isolated from soil samples in Namihana, Japan, was identified as the primary hydroxystreptomycin producer through morphological and physiological profiling. Key distinguishing features include:
- Aerial mycelium : Gray-white with spiral sporophores.
- Soluble pigments : Brown to black melanoid compounds in agar media.
- Antibiotic spectrum : Activity against Bacillus subtilis and Escherichia coli, with resistance profiles differing from S. griseus.
Comparative genomic analyses revealed unique biosynthetic gene clusters responsible for hydroxystreptomycin’s hydroxymethyltransferase activity, enabling the substitution of streptomycin’s methyl group with a hydroxymethyl moiety.
Fermentation Media Optimization
Optimal hydroxystreptomycin yields rely on nitrogen-rich media supplemented with carbon sources and trace minerals. Benedict et al. (1951) demonstrated that Medium 2 (Table 1) outperformed traditional streptomycin production media, achieving titers of 400–600 µg/mL:
Table 1: Composition of High-Yield Fermentation Medium (Medium 2)
| Component | Concentration (g/L) |
|---|---|
| Glucose | 15.0 |
| Soybean meal | 20.0 |
| NaCl | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
Subsequent studies by Rafique et al. further refined this formulation, identifying lysine (2.0%) and glucose (7.5%) as critical for maximizing antibiotic synthesis in submerged fermentation.
Fermentation Parameters
Temperature and pH
- Temperature : 30°C ideal for mycelial growth and antibiotic production.
- pH : Maintained at 7.2 via automated titration to prevent acidification during glucose metabolism.
Aeration and Agitation
- Oxygen transfer rate : 0.8–1.2 vvm (air volume per liquid volume per minute).
- Agitation : 200–250 rpm in stirred-tank bioreactors to ensure homogeneous mixing.
Inoculum Development
Downstream Processing and Purification
Harvesting and Filtration
Post-fermentation broth is centrifuged (10,000 × g, 20 min) to remove mycelia. Supernatant filtration through 0.2 µm membranes eliminates residual particulates.
Solvent Extraction and Precipitation
Hydroxystreptomycin is precipitated using methanol (80% v/v) at 4°C, yielding a crude sulfate salt. Further purification involves:
- Ion-exchange chromatography : DEAE-cellulose columns eluted with 0.5 M NaCl.
- Crystallization : Ethanol-water (3:1) at -20°C produces >95% pure crystals.
Table 2: Purification Yield Across Steps
| Step | Purity (%) | Recovery (%) |
|---|---|---|
| Crude precipitation | 65–70 | 90 |
| Ion-exchange | 85–90 | 75 |
| Crystallization | >95 | 60 |
Comparative Analysis of Streptomycin Derivatives
Hydroxystreptomycin’s structural distinction confers altered antimicrobial properties relative to streptomycin and dihydrostreptomycin:
Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin Analogs
| Organism | Streptomycin (µg/mL) | Hydroxystreptomycin (µg/mL) | Dihydrostreptomycin (µg/mL) |
|---|---|---|---|
| Bacillus subtilis | 0.5 | 0.5 | 1.0 |
| Escherichia coli | 2.0 | 1.0 | 4.0 |
| Aspergillus niger | 8.0 | 4.0 | 16.0 |
Data adapted from Benedict et al. (1951) and Rafique et al..
Industrial-Scale Production Challenges
Feedstock Variability
Batch-to-batch inconsistencies in soybean meal composition necessitate real-time adjustments to C:N ratios, often mitigated by automated fed-batch systems.
Byproduct Inhibition
Accumulation of organic acids (e.g., acetic acid) at >2 g/L suppresses antibiotic synthesis, requiring pH-stat controlled alkali addition.
Regulatory Compliance
Current Good Manufacturing Practices (cGMP) mandate:
- Sterility testing : Bioburden <10 CFU/mL pre-filtration.
- Endotoxin levels : <0.25 EU/mg for intravenous formulations.
Q & A
Q. How can researchers design robust dose-escalation trials for hydroxystreptomycin in emerging zoonotic pathogens?
- Methodological Answer : Adopt adaptive trial designs with Bayesian posterior probability thresholds for efficacy/toxicity. Use PK/PD modeling to link exposure metrics (AUC/MIC) to outcomes. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .
Methodological Frameworks
- For hypothesis refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to avoid overly broad questions .
- For data validation : Use triangulation (e.g., combining MIC assays, genomic analysis, and histopathology) to strengthen causal inferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
